molecular formula C5H4BCl2NO2 B1314938 2,5-Dichloropyridine-4-boronic acid CAS No. 847664-64-6

2,5-Dichloropyridine-4-boronic acid

Cat. No.: B1314938
CAS No.: 847664-64-6
M. Wt: 191.81 g/mol
InChI Key: BEJJMDOFMZCRST-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,5-Dichloropyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. For instance, it is known to participate in cross-coupling reactions with arylboronic acids in the presence of palladium catalysts . These interactions are crucial for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux . Additionally, it has been observed to impact gene expression, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate in enzyme-catalyzed reactions, where it undergoes transmetalation with palladium complexes . This process is essential for the formation of carbon-carbon bonds in organic synthesis. Furthermore, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher dosages, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that the compound’s impact varies significantly with dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the Suzuki-Miyaura coupling reaction, which is a key step in the synthesis of complex organic molecules . The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . This localization is essential for the compound’s involvement in biochemical reactions and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloropyridine-4-boronic acid typically involves the reaction of 2,5-dichloropyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and bases to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of solvents such as toluene or ethanol, and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloropyridine-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is typically a biaryl compound .

Properties

IUPAC Name

(2,5-dichloropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJJMDOFMZCRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479301
Record name 2,5-Dichloropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847664-64-6
Record name 2,5-Dichloropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dichloropyridin-4-yl)boronic acid
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